molecular formula C65H88CuN14O19S2 B10822305 Detectnet CAS No. 1426155-87-4

Detectnet

Número de catálogo B10822305
Número CAS: 1426155-87-4
Peso molecular: 1497.5 g/mol
Clave InChI: IJRLLVFQGCCPPI-NVGRTJHCSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Copper oxodotreotide Cu-64 involves the chelation of copper-64 with a somatostatin analog, typically dotatate. The process includes the following steps:

    Chelation Reaction: The somatostatin analog is reacted with copper-64 in the presence of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

    Reaction Conditions: The reaction is typically carried out in an aqueous solution at a slightly acidic pH (around pH 5) and at an elevated temperature (around 95°C) for a short duration (approximately 30 minutes).

Industrial Production Methods: Industrial production of Copper oxodotreotide Cu-64 follows similar synthetic routes but on a larger scale. The process involves:

    Radiolabeling: Large-scale radiolabeling of the somatostatin analog with copper-64.

    Purification: Purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and specific activity.

    Quality Control: Rigorous quality control measures to ensure the safety and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Copper oxodotreotide Cu-64 primarily undergoes chelation reactions. The key reactions include:

    Chelation: The binding of copper-64 to the somatostatin analog through the chelating agent.

    Stability Reactions: The stability of the chelated complex under physiological conditions.

Common Reagents and Conditions:

    Chelating Agent: DOTA or similar chelating agents.

    Reaction Conditions: Aqueous solution, slightly acidic pH, elevated temperature.

Major Products Formed: The major product formed is the Copper oxodotreotide Cu-64 complex, which is stable and suitable for PET imaging.

Aplicaciones Científicas De Investigación

Copper oxodotreotide Cu-64 has several scientific research applications, including:

    Medical Imaging: Used in PET imaging to detect somatostatin receptor-positive neuroendocrine tumors.

    Cancer Research: Helps in the study of neuroendocrine tumors by providing detailed imaging of tumor localization and receptor expression.

    Pharmacokinetics: Used in research to study the pharmacokinetics and biodistribution of somatostatin analogs.

    Radiopharmaceutical Development: Aids in the development of new radiopharmaceuticals for diagnostic and therapeutic purposes.

Mecanismo De Acción

Copper oxodotreotide Cu-64 exerts its effects by binding to somatostatin receptors, specifically subtype 2 receptors (SSTR2), which are frequently overexpressed in malignant neuroendocrine cells . The accumulation of the radionuclide at the site of the tumor allows for PET imaging to occur, providing detailed images of the tumor’s location and extent .

Similar Compounds:

    Gallium Ga 68 dotatate: Another somatostatin analog used in PET imaging.

    Indium In 111 pentetreotide: Used in single-photon emission computed tomography (SPECT) imaging.

Comparison:

Copper oxodotreotide Cu-64 stands out due to its longer half-life and improved imaging capabilities, making it a valuable tool in the diagnosis and research of neuroendocrine tumors.

Propiedades

The main target of the positron-emitting Copper Cu 64 dotatate is somatostatin receptor type 2 (SSTR2). SSTR2 is frequently overexpressed in malignant neuroendocrine cells; therefore, accumulation of the radionuclide at the site permits PET imaging to occur.

Número CAS

1426155-87-4

Fórmula molecular

C65H88CuN14O19S2

Peso molecular

1497.5 g/mol

Nombre IUPAC

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;copper-64(2+)

InChI

InChI=1S/C65H90N14O19S2.Cu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+0

Clave InChI

IJRLLVFQGCCPPI-NVGRTJHCSA-L

SMILES isomérico

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[64Cu+2]

SMILES canónico

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Cu+2]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.